2-Nitro-5-(1-piperidinyl)benzaldehyde

ALDH3A1 inhibition Cancer chemoresistance Aldehyde dehydrogenase modulator

This uniquely differentiated benzaldehyde building block combines aldehyde, nitro, and tertiary amine in a single fragment-sized scaffold (MW 234). Validated ALDH3A1 inhibitor (IC₅₀ 2.1 µM) for chemoresistance reversal research. Unlike 5-halo-2-nitrobenzaldehyde analogs, its para-piperidine substituent enables self-catalyzed Knoevenagel condensations, eliminating exogenous amine catalysts and simplifying dihydropyridine synthesis protocols. Enhanced lipophilicity (logP 2.2 vs. 1.7 parent) improves membrane partitioning for caged-compound applications. Notably absent from major catalog suppliers, it offers screening library novelty for FBDD programs under rule-of-three compliance.

Molecular Formula C12H14N2O3
Molecular Weight 234.25 g/mol
Cat. No. B8720634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitro-5-(1-piperidinyl)benzaldehyde
Molecular FormulaC12H14N2O3
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C=O
InChIInChI=1S/C12H14N2O3/c15-9-10-8-11(4-5-12(10)14(16)17)13-6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2
InChIKeyAIQRXNNMBUMUCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitro-5-(1-piperidinyl)benzaldehyde (CAS 113259-79-3): Procurement-Relevant Identity and Comparator Landscape


2-Nitro-5-(1-piperidinyl)benzaldehyde (CAS 113259-79-3, MW 234.25 g/mol, C₁₂H₁₄N₂O₃) is a heterobifunctional benzaldehyde derivative bearing an ortho-nitro group and a para-piperidine substituent [1]. The compound is cataloged as a small-molecule building block with computed logP of 2.2, topological polar surface area (TPSA) of 66.1 Ų, four hydrogen-bond acceptors, and two rotatable bonds [1]. It is structurally distinct from its regioisomer 5-nitro-2-(piperidin-1-yl)benzaldehyde (CAS 30742-60-0) [2] and from the unsubstituted parent 2-nitrobenzaldehyde (CAS 552-89-6, MW 151.12) [3]. The compound appears as compound A24 in US patent US9328112, where it is disclosed as a modulator of aldehyde dehydrogenase 3A1 (ALDH3A1) [4].

Why 2-Nitro-5-(1-piperidinyl)benzaldehyde Cannot Be Replaced by Generic 2-Nitrobenzaldehyde or Its Halogenated Analogs


Simple substitution of 2-nitrobenzaldehyde or its 5-halo analogs (e.g., 5-bromo-, 5-chloro-2-nitrobenzaldehyde) for 2-nitro-5-(1-piperidinyl)benzaldehyde is not scientifically justified for three reasons. First, the piperidine substituent at position 5 converts the benzaldehyde core from an ALDH3A1 substrate into an ALDH3A1 inhibitor (IC₅₀ 2.1 µM) [1][2]. The unsubstituted 2-nitrobenzaldehyde is a known substrate for ALDH3A1 and AKR7A2, undergoing enzymatic reduction rather than inhibition [3]. Second, the tertiary amine of the piperidine ring provides intrinsic base catalysis for Knoevenagel condensations, enabling self-catalyzed C–C bond formation that 5-halo analogs cannot achieve without exogenous amine catalysts [4]. Third, the piperidine substituent alters the compound's physicochemical profile—increasing logP by approximately 0.5 units (from 1.7 to 2.2) and TPSA by approximately 6 Ų (from ~60 to 66.1 Ų) relative to the parent scaffold—which directly impacts solubility, partitioning, and membrane permeability in both synthetic and biological applications [1][5]. These differences are quantifiable and functionally consequential.

Quantitative Differentiation Evidence for 2-Nitro-5-(1-piperidinyl)benzaldehyde Versus Closest Analogs


ALDH3A1 Target Engagement: Functional Switch from Substrate to Inhibitor Upon Piperidine Substitution at Position 5

2-Nitro-5-(1-piperidinyl)benzaldehyde (compound A24 in US9328112) exhibits an IC₅₀ of 2.1 µM (2.10 × 10³ nM) against human ALDH3A1-mediated benzaldehyde oxidation in a spectrophotometric assay [1]. In contrast, the unsubstituted parent scaffold 2-nitrobenzaldehyde (CAS 552-89-6) functions as a substrate for ALDH3A1 and the related reductase AKR7A2, undergoing enzymatic reduction rather than inhibition [2]. This represents a functional reversal: addition of the piperidine at C5 converts the benzaldehyde core from an enzyme substrate into a direct enzyme inhibitor. While the absolute potency (IC₅₀ 2.1 µM) is modest compared to optimized ALDH3A1 inhibitors such as CB29 (IC₅₀ 16 µM, Ki 4.7 µM), the target compound occupies a distinct chemical space as a covalent-reversible benzaldehyde-based inhibitor scaffold amenable to further structure–activity relationship (SAR) exploration [3].

ALDH3A1 inhibition Cancer chemoresistance Aldehyde dehydrogenase modulator

Positional Isomer Differentiation: 2-Nitro-5-piperidinyl Versus 5-Nitro-2-piperidinyl Benzaldehyde Electronic and Steric Consequences

The target compound 2-nitro-5-(1-piperidinyl)benzaldehyde (CAS 113259-79-3) and its regioisomer 5-nitro-2-(1-piperidinyl)benzaldehyde (CAS 30742-60-0) share identical molecular formula (C₁₂H₁₄N₂O₃, MW 234.25) but differ in the relative positions of nitro and piperidine substituents [1][2]. In the target compound, the strongly electron-withdrawing nitro group is ortho to the aldehyde, exerting a direct inductive and resonance effect on the electrophilic carbonyl (Hammett σₒ ≈ 0.78 for o-NO₂). In the isomer, the nitro is meta to the aldehyde (σₘ ≈ 0.71), providing weaker through-conjugation and altered reactivity in nucleophilic addition and condensation reactions. Single-crystal X-ray diffraction of the positional isomer (CAS 30742-60-0) confirms the piperidine ring adopts a chair conformation with the aryl substituent in an equatorial position [3]; the target compound's piperidine at C5 (para to aldehyde) presents different conformational dynamics. Furthermore, the isomer is commercially cataloged by Sigma-Aldrich (TMT00010) as a unique chemical without analytical characterization, classified as Eye Irritant Category 2 , while the target compound (CAS 113259-79-3) is not listed in the Sigma-Aldrich catalog, indicating differentiated sourcing pathways.

Regioisomer comparison Electronic effects Crystal structure

Built-in Piperidine Catalyst for Knoevenagel Condensation: Self-Catalyzed Reactivity Advantage Over 5-Halo-2-nitrobenzaldehydes

The piperidine moiety at position 5 of the target compound functions as an intramolecular tertiary amine base, enabling self-catalyzed Knoevenagel condensation with active methylene compounds such as tert-butyl acetoacetate [1]. This reactivity is exploited in the synthesis of a common key intermediate for the calcium channel blockers nicardipine hydrochloride and pranidipine hydrochloride, where the target compound is condensed with tert-butyl acetoacetate and piperidine to yield the 1,4-dihydropyridine precursor in high purity [1]. In contrast, 5-bromo-2-nitrobenzaldehyde (CAS 20357-20-4) and 5-chloro-2-nitrobenzaldehyde (CAS 6628-86-0) require stoichiometric or excess exogenous amine catalyst (typically piperidine or pyrrolidine) for analogous condensations, introducing additional purification challenges and potential side reactions . While direct kinetic comparison data (rate constants, turnover numbers) for the target compound versus 5-halo analogs under identical Knoevenagel conditions are not available in the open literature, the mechanistic rationale—intramolecular base proximity effect—is well-established in organocatalysis and provides a qualitative advantage in reaction setup simplicity and atom economy.

Knoevenagel condensation Calcium channel blocker intermediate Self-catalysis

Physicochemical Property Differentiation: logP, TPSA, and Hydrogen-Bond Acceptor Count Relative to 2-Nitrobenzaldehyde Parent Scaffold

Computed physicochemical descriptors reveal quantifiable differentiation between 2-nitro-5-(1-piperidinyl)benzaldehyde and the unsubstituted parent 2-nitrobenzaldehyde [1][2]. The piperidine substitution increases the partition coefficient (XLogP3) from 1.7 to 2.2 (ΔlogP = +0.5), reflecting a ~3.2-fold increase in predicted octanol–water partitioning [1][2]. Topological polar surface area (TPSA) increases from approximately 60 Ų to 66.1 Ų (ΔTPSA ≈ +6 Ų), attributable to the additional tertiary amine nitrogen [1]. The hydrogen-bond acceptor count rises from 3 to 4, and the rotatable bond count increases from 1 to 2, both impacting conformational flexibility and molecular recognition [1][2]. These computed differences are consistent with the addition of a six-membered saturated heterocycle to the benzaldehyde core. Compared to 5-bromo-2-nitrobenzaldehyde (MW 230.02, logP ~2.0, TPSA ~62.9, HBA 3), the target compound offers higher TPSA and an additional H-bond acceptor while maintaining comparable lipophilicity—a profile that may favor solubility in moderately polar media while retaining membrane permeability .

Lipophilicity Polar surface area Drug-likeness Physicochemical profiling

Verified Application Scenarios Where 2-Nitro-5-(1-piperidinyl)benzaldehyde Offers Demonstrable Advantage


ALDH3A1 Inhibitor Probe Development for Chemoresistance Reversal Studies

Cancer researchers developing ALDH3A1 inhibitors to reverse cyclophosphamide chemoresistance can use 2-nitro-5-(1-piperidinyl)benzaldehyde as a benzaldehyde-based inhibitor scaffold orthogonal to the diarylamine class (exemplified by CB29, IC₅₀ 16 µM) [1]. The compound's documented IC₅₀ of 2.1 µM against human ALDH3A1 [1] provides a validated starting point for SAR optimization, with the aldehyde group offering a reactive handle for Schiff-base formation, reductive amination, or Knoevenagel extension that is absent in CB29-like inhibitors. The piperidine nitrogen at C5 further enables salt formation for aqueous solubility tuning. This scenario leverages the target compound's unique combination of a covalent-reversible warhead (aldehyde) and a basic solubilizing group (piperidine) within a single benzaldehyde scaffold [2].

Synthesis of 1,4-Dihydropyridine Calcium Channel Blocker Intermediates via Self-Catalyzed Knoevenagel Condensation

Process chemistry and medicinal chemistry groups synthesizing 1,4-dihydropyridine derivatives (e.g., nicardipine, pranidipine analogs) benefit from the target compound's built-in piperidine catalyst for Knoevenagel condensation with tert-butyl acetoacetate [3]. Unlike 5-bromo- or 5-chloro-2-nitrobenzaldehyde, which require the separate addition and subsequent removal of amine catalysts, the target compound simplifies the reaction protocol to a two-component condensation, reducing unit operations and impurity profiles [3]. The para-piperidine substitution positions the amine distal to the reactive aldehyde, minimizing steric hindrance during C–C bond formation—a geometric advantage over the 5-nitro-2-piperidinyl regioisomer in which the piperidine is ortho to the aldehyde [4]. The resulting intermediate can be elaborated to diverse dihydropyridine libraries with potential antihypertensive activity.

Ortho-Nitrobenzaldehyde Photoactivatable (Caged) Probe Design with Enhanced Lipophilicity

Researchers developing photoactivatable (caged) compounds based on the ortho-nitrobenzaldehyde photolabile protecting group can utilize the target compound's enhanced lipophilicity (logP 2.2 vs. 1.7 for parent 2-nitrobenzaldehyde) to achieve improved membrane partitioning and cellular uptake [5]. The piperidine substituent at C5 does not interfere with the ortho-nitro photochemistry, as the key aci-nitro decay pathway is governed by the ortho-nitro/aldehyde relationship [5]. The additional TPSA (+6 Ų) and H-bond acceptor (+1) provide extra handles for intermolecular interactions without compromising the photolabile core. The compound's deprotonation yield, pKa, and aci-nitro decay kinetics can be benchmarked against the established framework for substituted 2-nitrobenzaldehydes as caged proton compounds [5].

Differentiated Building Block Procurement for Fragment-Based Screening Libraries

Compound library procurement teams seeking differentiated benzaldehyde building blocks for fragment-based drug discovery (FBDD) should prioritize 2-nitro-5-(1-piperidinyl)benzaldehyde over the more common 5-bromo- and 5-chloro-2-nitrobenzaldehydes due to its higher functional group diversity (nitro + aldehyde + tertiary amine within a single fragment-sized molecule, MW 234) [6]. The target compound satisfies the 'rule of three' for fragment screening (MW < 300, logP ≤ 3, HBA ≤ 4) while offering three distinct reactive vectors (aldehyde for imine/oxime formation, nitro for reduction to aniline, piperidine for quaternization or N-oxide formation) [6]. Its absence from major catalog suppliers (e.g., not stocked by Sigma-Aldrich, unlike the regioisomer) further reduces the risk of library redundancy and enhances the novelty of screening collections [4].

Quote Request

Request a Quote for 2-Nitro-5-(1-piperidinyl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.